molecular formula C7H8O3 B8659552 Propylmaleic anhydride CAS No. 61679-89-8

Propylmaleic anhydride

Cat. No. B8659552
CAS RN: 61679-89-8
M. Wt: 140.14 g/mol
InChI Key: LPFJFXRQANKTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04156686

Procedure details

After 60 minutes, the reaction product was allowed to cool to room temperature, and gas chromatographic analysis of the product confirmed a product distribution of 34.7% propyl maleic anhydride and the balance propenyl succinic anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
propenyl succinic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:5]([O:7][C:8](=[O:10])[CH:9]=1)=[O:6])[CH2:2][CH3:3].C(C1CC(=O)OC1=O)=CC>>[CH2:1]([CH:4]1[CH2:9][C:8](=[O:10])[O:7][C:5]1=[O:6])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)/C=1/C(=O)OC(\C1)=O
Step Two
Name
propenyl succinic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC)C1C(=O)OC(C1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
C(C=C)C1C(=O)OC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.